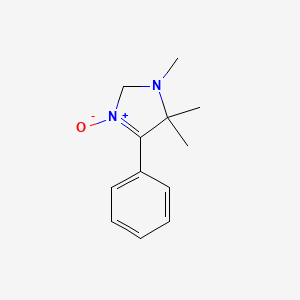
3-phenyl-N-2-quinolinylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-2-quinolinylpropanamide, also known as QPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. QPA belongs to the class of compounds known as amides and is synthesized through a multi-step process involving the reaction of 2-quinolinecarboxylic acid with phenylmagnesium bromide, followed by the addition of propionyl chloride. In
Mechanism of Action
The mechanism of action of 3-phenyl-N-2-quinolinylpropanamide is complex and involves multiple targets within the endocannabinoid system. 3-phenyl-N-2-quinolinylpropanamide acts as a negative allosteric modulator of the CB1 receptor, which means that it binds to a different site on the receptor than the endocannabinoid ligands and reduces the activity of the receptor. This results in a decrease in the activity of the endocannabinoid system, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-N-2-quinolinylpropanamide are still being studied, but current research suggests that it may have potential applications in a wide range of areas, including pain management, mood regulation, and appetite control. 3-phenyl-N-2-quinolinylpropanamide has been shown to reduce pain sensation in animal models, and may have potential applications in the treatment of chronic pain conditions. It has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential applications in the treatment of mood disorders. Additionally, 3-phenyl-N-2-quinolinylpropanamide has been shown to reduce food intake in animal models, suggesting that it may have potential applications in the treatment of obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-phenyl-N-2-quinolinylpropanamide for lab experiments is its specificity for the CB1 receptor. Unlike other compounds that modulate the endocannabinoid system, 3-phenyl-N-2-quinolinylpropanamide does not have significant activity at other receptors, which makes it a useful tool for studying the specific effects of CB1 receptor modulation. However, one of the limitations of 3-phenyl-N-2-quinolinylpropanamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are many potential future directions for research on 3-phenyl-N-2-quinolinylpropanamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of 3-phenyl-N-2-quinolinylpropanamide and reduce the overall cost of production. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-phenyl-N-2-quinolinylpropanamide, and to identify potential applications in areas such as pain management, mood regulation, and appetite control. Finally, there is a need for more research on the potential limitations and side effects of 3-phenyl-N-2-quinolinylpropanamide, in order to fully understand its safety and efficacy.
Synthesis Methods
The synthesis of 3-phenyl-N-2-quinolinylpropanamide involves the reaction of 2-quinolinecarboxylic acid with phenylmagnesium bromide, followed by the addition of propionyl chloride. The reaction is carried out under anhydrous conditions and requires careful temperature control. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The yield of 3-phenyl-N-2-quinolinylpropanamide can vary depending on the reaction conditions, but typically ranges from 50-70%.
Scientific Research Applications
3-phenyl-N-2-quinolinylpropanamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a modulator of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that plays a key role in regulating a wide range of physiological processes, including pain sensation, mood, and appetite. 3-phenyl-N-2-quinolinylpropanamide has been shown to modulate the activity of the endocannabinoid system by acting as a negative allosteric modulator of the CB1 receptor, which is one of the primary receptors involved in the endocannabinoid system.
properties
IUPAC Name |
3-phenyl-N-quinolin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18(13-10-14-6-2-1-3-7-14)20-17-12-11-15-8-4-5-9-16(15)19-17/h1-9,11-12H,10,13H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISDNTODXZLCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-quinolin-2-ylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)




![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)
![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
![3-chloro-4-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5754723.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)